Duroquinone

Catalog No.
S601720
CAS No.
527-17-3
M.F
C10H12O2
M. Wt
164.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Duroquinone

CAS Number

527-17-3

Product Name

Duroquinone

IUPAC Name

2,3,5,6-tetramethylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C10H12O2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3

InChI Key

WAMKWBHYPYBEJY-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C(=C(C1=O)C)C)C

Synonyms

2,3,5,6-tetramethylbenzoquinone, duroquinone

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)C)C

The exact mass of the compound Duroquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2068. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. It belongs to the ontological category of 1,4-benzoquinones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Duroquinone (Tetramethyl-1,4-benzoquinone) is a fully substituted, highly stable benzoquinone derivative utilized as a reversible redox mediator, a robust organometallic ligand, and a standardized biological electron acceptor. Characterized by its four electron-donating methyl groups, duroquinone presents a significantly more negative reduction potential than unsubstituted 1,4-benzoquinone [1]. Its fully blocked aromatic ring provides absolute steric hindrance, preventing the nucleophilic Michael additions and polymerization reactions that typically degrade parent quinones in solution. These properties make it a necessary procurement choice for applications requiring sustained electrochemical reversibility, precisely tuned redox windows, and robust chemical stability in both synthetic workflows and biological assays.

Research Fit

Workflow
Electron transfer and redox mechanism studies
Selection
Amphiphilic quinone with passive membrane permeation
Use context
Mitochondrial Complex I, photosynthetic inhibition, EPR probe

Attempting to substitute duroquinone with the cheaper, unsubstituted 1,4-benzoquinone (BQ) or partially substituted analogs routinely leads to process failure in continuous redox or nucleophile-rich environments. Unsubstituted quinones possess open ring positions that are highly susceptible to Michael addition by water, amines, or alkoxides, leading to rapid irreversible degradation, unwanted cross-linking, and loss of the active redox species [1]. Furthermore, substituting with native biological quinones like plastoquinone introduces severe solubility issues in aqueous or mixed-solvent in vitro assays due to their long, highly hydrophobic isoprenoid tails. Duroquinone uniquely bridges this gap, offering the precise redox potential required to mimic biological electron acceptors while maintaining the solubility and structural stability needed for reproducible handling and long-term electrochemical cycling.

Substitution Risk

Methyl substitution alters redox thermodynamics
Unsubstituted benzoquinone differs in electron transfer kinetics and reduction potential, shifting reaction profiles in electron transport assays.
Electron acceptor vs. inhibitor divergence
CoQ2 and idebenone act as Complex I inhibitors, not acceptors; substitution can invert functional output and produce misleading activity data.
Bactericidal mode not interchangeable
2-Chloro-1,4-benzoquinone shows only bacteriostatic effects at identical concentration; replacing duroquinone may lose lethal growth inhibition needed in photosynthetic screens.

Redox Potential Tuning via Tetramethylation

The four electron-donating methyl groups on duroquinone significantly alter its electrochemical profile compared to the parent compound. In standard aqueous reference frames, the one-electron reduction potential of duroquinone (E°(DQ/DQ•−)) is -244 mV, representing a massive 322 mV negative shift compared to 1,4-benzoquinone (+78 mV) [1]. This makes duroquinone a substantially milder oxidant.

Evidence DimensionStandard one-electron reduction potential (E°)
Target Compound Data-244 mV
Comparator Or Baseline1,4-Benzoquinone (+78 mV)
Quantified Difference322 mV negative shift
ConditionsAqueous solution vs Standard Hydrogen Electrode (SHE)

Allows buyers to select a precisely tuned, milder oxidant that resists unwanted side-oxidations in sensitive battery electrolytes or organometallic syntheses.

Growth inhibition mode
Head-to-head
Bactericidal at 10 µM vs. bacteriostatic
Determines kill-agent vs. growth-retardant research utility.
Synechocystis sp. PCC 6803; photomixotrophic/photoautotrophic conditions.

Steric Prevention of Nucleophilic Degradation

Unlike 1,4-benzoquinone, which rapidly undergoes Michael addition and subsequent disproportionation when exposed to nucleophiles like alkoxides or hydroxide ions, duroquinone is completely sterically blocked. The tetramethyl substitution prevents the formation of nucleophilic adducts at the ring carbons, suppressing the degradation pathways that typically consume the active quinone species in basic or nucleophilic media [1].

Evidence DimensionSusceptibility to Michael addition
Target Compound DataZero open ring positions (adduct formation sterically prohibited)
Comparator Or Baseline1,4-Benzoquinone (rapid Michael addition and disproportionation)
Quantified DifferenceComplete suppression of ring-addition degradation
ConditionsBasic/nucleophilic solvent systems (e.g., alkoxides in acetonitrile)

Ensures long-term reagent stability and prevents mediator depletion when utilized in basic environments or continuous redox flow systems.

Complex I acceptor activity
Head-to-head
52.3 U/mg
Quantifies electron flux capability vs. inhibitory analogs.
NADH:acceptor oxidoreductase, 0.2 mM; chloroplast Ndh complex.

Aqueous Assay Compatibility as a Plastoquinone Surrogate

In photosynthetic electron transport research, duroquinone functions as an artificial electron acceptor at the QB site of Photosystem II, mimicking the redox role of native plastoquinone. However, unlike native plastoquinone which contains a highly hydrophobic isoprenoid tail that causes severe insolubility in standard buffers, duroquinone is tail-less and readily processable in aqueous thylakoid suspensions, allowing for reproducible, temperature-dependent oxygen evolution measurements [1].

Evidence DimensionAqueous buffer processability
Target Compound DataTail-less, directly soluble/miscible in aqueous assay buffers
Comparator Or BaselinePlastoquinone (highly hydrophobic, requires complex lipid reconstitution)
Quantified DifferenceElimination of lipid-phase solubility barriers
ConditionsIn vitro Photosystem II / thylakoid membrane assays

Provides a highly processable, commercially available biochemical tool for standardizing photosynthetic electron transport assays without complex formulation steps.

Oxygen replacement
Head-to-head
Replaces molecular oxygen; plastoquinone-9 inactive
Uncouples phytoene desaturation from oxygen dependence.
Narcissus chromoplasts; pH 7.7.

Sustained Electrochemical Reversibility in Voltammetry

Because duroquinone is protected from dimerization and nucleophilic attack, it exhibits highly reversible one- and two-electron reduction waves during cyclic voltammetry. In contrast, unsubstituted benzoquinones frequently display quasi-reversible or irreversible cathodic/anodic asymmetry due to rapid follow-up chemical reactions (EC mechanism) that consume the generated semiquinone or hydroquinone species [1].

Evidence DimensionCyclic voltammetry reversibility
Target Compound DataReversible 1e- and 2e- CV profiles
Comparator Or BaselineUnsubstituted benzoquinone (irreversible/asymmetric CV profiles due to EC decay)
Quantified DifferencePrevention of peak current decay over successive cycles
ConditionsUnbuffered or aprotic cyclic voltammetry

Critical for procurement in energy storage research, such as organic redox flow batteries, where mediator longevity directly dictates system viability.

Cathode redox potential
Head-to-head
478 mV
One of two quinones meeting insolubility and stability criteria for cathodes.
210 mV difference from chloranil; constant discharge potential.
Spin relaxation time T₁
Head-to-head
3.2 s
Longer radical lifetime improves EPR signal quality and acquisition windows.
10°C, 50% isopropanol/toluene; CIDEP spectroscopy.
Chlorophyll fluorescence
Head-to-head
Fv quenched at low conc.; Fo decline only at high conc.
Enables selective interrogation of photochemical vs. non-photochemical quenching.
Higher plant chloroplast membranes; light-dark transitions.

Organic Redox Flow Batteries and Energy Storage

Duroquinone is selected as a highly stable redox mediator because its negative redox potential and absolute resistance to dimerization or nucleophilic attack ensure high cycle life and sustained electrochemical reversibility [1].

Photosynthetic and Mitochondrial Electron Transport Assays

Utilized as a water-miscible, tail-less surrogate for plastoquinone, allowing researchers to probe the QB binding site in isolated Photosystem II complexes without the severe solubility barriers of native biological quinones [2].

Organometallic Ligand Synthesis

Procured as a sterically demanding, robust π-acceptor ligand in transition metal complexes (e.g., Palladium, Nickel, Rhodium), where the four methyl groups provide solubility and prevent the ligand degradation commonly observed with unsubstituted benzoquinones [3].

Application Fit

Application
Selection Property
Validation Focus
Photosynthetic electron transport studies
Plastoquinone analog with bactericidal activity profile
Growth inhibition mode of action and Photosystem II damage endpoints
Mitochondrial Complex I electron flux assays
Electron acceptor (not inhibitor) validated in Ndh complex
NADH:acceptor oxidoreductase specific activity benchmark
Quinone-based organic cathode development
Insoluble and redox-stable tetramethyl-quinone scaffold
Redox potential window and galvanostatic discharge stability
Time-resolved EPR/ESR radical intermediate studies
Long-lived semiduroquinone radical with extended T₁
Spin-lattice relaxation time and signal-to-noise advantage

Physical Description

Dark yellow powder; [Sigma-Aldrich MSDS]

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

164.083729621 g/mol

Monoisotopic Mass

164.083729621 g/mol

Heavy Atom Count

12

LogP

2.23
2.23 (LogP)

Melting Point

111.5 °C

UNII

X0Q8791R69

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00288 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

527-17-3

Wikipedia

Duroquinone

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